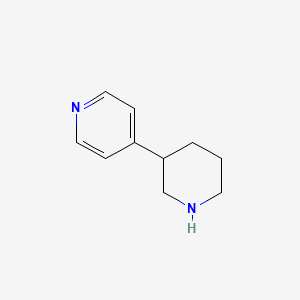
4-(Piperidin-3-yl)pyridine
Overview
Description
Synthesis Analysis
Several methods exist for synthesizing piperidines, including cyclization, cycloaddition, annulation, and multicomponent reactions. Notably, the development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task in modern organic chemistry .
Molecular Structure Analysis
The molecular structure of 4-(Piperidin-3-yl)pyridine consists of a piperidine ring fused to a pyridine ring. The nitrogen atom in the piperidine ring is sp3-hybridized. The arrangement of atoms in this heterocyclic system influences its biological activity and pharmacological properties .
Chemical Reactions Analysis
Various intra- and intermolecular reactions can lead to the formation of piperidine derivatives. These include hydrogenation, cyclization, cycloaddition, and annulation. For instance, palladium and rhodium hydrogenation have been used to synthesize (cyclo)alkylpiperidines .
Scientific Research Applications
Synthesis and Medicinal Chemistry
4-(Piperidin-3-yl)pyridine derivatives are key intermediates in the synthesis of various pharmaceutical compounds. For instance, they play a crucial role in the synthesis of Crizotinib, a medication used in cancer treatment. A robust three-step synthesis method has been developed for producing multi-kilogram quantities of a key intermediate, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, which is essential for Crizotinib synthesis (Fussell et al., 2012). Additionally, novel methods for preparing 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines, followed by reduction of the pyridine ring, have been developed, extending to benzo analogues of these compounds (Shevchuk et al., 2012).
Chemical and Physical Properties
4-(Piperidin-3-yl)pyridine derivatives have been studied for their chemical and physical properties. For example, microwave irradiation has been used to study the oxidation of heterocycles in the pyridine series, including 3-(piperidin-2-yl)pyridine, leading to various oxidized products (Khrustalev et al., 2008). In addition, quantum chemical and molecular dynamic simulation studies have investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, demonstrating their potential in corrosion prevention (Kaya et al., 2016).
Future Directions
properties
IUPAC Name |
4-piperidin-3-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-10(8-12-5-1)9-3-6-11-7-4-9/h3-4,6-7,10,12H,1-2,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRLUJJHCXFDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Isocyanatobicyclo[2.2.1]heptane](/img/structure/B3240493.png)


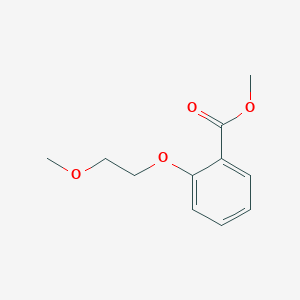


![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5,7-bis(trifluoromethyl)-](/img/structure/B3240531.png)
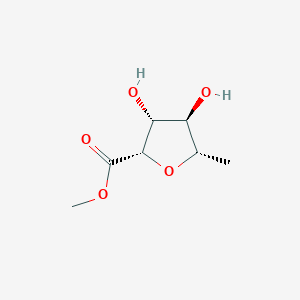
![Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester](/img/structure/B3240559.png)
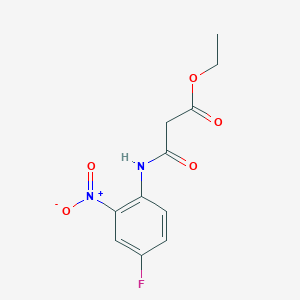
![tert-butyl N-{8-aminobicyclo[3.2.1]octan-3-yl}carbamate](/img/structure/B3240567.png)
![Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3240571.png)
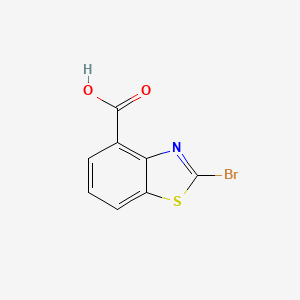
![L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-[[[(2R,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-](/img/structure/B3240573.png)